Niobium chloride (NbCl4)

Magnetic susceptibility Solid-state chemistry Metal-metal bonding

Niobium chloride (NbCl4), also known as niobium tetrachloride (CAS 13569-70-5), is an inorganic compound of the class of transition metal halides, specifically a niobium(IV) chloride. It exists as dark violet to violet-black crystals that are highly sensitive to air and moisture.

Molecular Formula Cl4Nb
Molecular Weight 234.7 g/mol
CAS No. 13569-70-5
Cat. No. B085136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium chloride (NbCl4)
CAS13569-70-5
Molecular FormulaCl4Nb
Molecular Weight234.7 g/mol
Structural Identifiers
SMILESCl[Nb](Cl)(Cl)Cl
InChIInChI=1S/4ClH.Nb/h4*1H;/q;;;;+4/p-4
InChIKeyFCLAPXQWWIRXCV-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Chloride (NbCl4) CAS 13569-70-5: Technical Baseline for Scientific Procurement


Niobium chloride (NbCl4), also known as niobium tetrachloride (CAS 13569-70-5), is an inorganic compound of the class of transition metal halides, specifically a niobium(IV) chloride [1]. It exists as dark violet to violet-black crystals that are highly sensitive to air and moisture [2]. This compound is not commercially available as a standard catalog item and must be synthesized in the laboratory, typically via reduction of NbCl5 . The material exhibits diamagnetism in the solid state due to metal-metal bonding [2], setting it apart from other tetrahalides in its class.

Why NbCl4 Cannot Be Substituted with NbCl5, NbCl3, or Other Transition Metal Tetrahalides


Niobium tetrachloride (NbCl4) occupies a unique position among niobium chlorides and analogous transition metal tetrahalides due to its distinct oxidation state (Nb(IV), d¹), which imparts a specific set of chemical, structural, and magnetic properties not replicated by NbCl5 (d⁰), NbCl3 (d²), or isostructural tetrahalides like VCl4 or NbBr4. Attempts to substitute with NbCl5, for example, fail in reductive coupling reactions because Nb(V) lacks the requisite reducing power and does not form the necessary d¹ paramagnetic intermediates [1]. Conversely, NbCl3 does not provide the same stoichiometric control for partial reduction or ligand exchange. Even among MCl4 analogs, the specific metal-metal bonding in solid NbCl4 results in diamagnetism [2], whereas related complexes or halides may be paramagnetic [3]. The evidence presented below quantifies these critical differences to guide precise material selection.

Quantitative Differentiation of NbCl4 Against Closest Analogs


Magnetic Behavior: Solid-State Diamagnetism of NbCl4 vs. Paramagnetism of NbCl4 Complexes and NbBr4

In the solid state, NbCl4 exhibits diamagnetism, a direct consequence of metal-metal bonding resulting in electron pairing, whereas its molecular complexes (e.g., NbCl4L2) and the related tetrahalide NbBr4 are paramagnetic [1]. This is a critical distinction for applications where magnetic properties must be controlled or exploited. The diamagnetic nature arises from the specific solid-state structure with alternating short (302.9 pm) and long (379.4 pm) Nb-Nb distances [2]. In contrast, monomeric complexes like NbCl4(THF)2 exhibit one unpaired electron (d¹) and are paramagnetic [3].

Magnetic susceptibility Solid-state chemistry Metal-metal bonding

Thermal Stability: Disproportionation of NbCl4 at 400°C vs. Sublimation of NbCl5

Upon heating, NbCl4 undergoes a solid-state disproportionation reaction at 400 °C into NbCl3 and NbCl5 (2 NbCl4 → NbCl3 + NbCl5) [1]. This behavior contrasts sharply with NbCl5, which sublimes without decomposition at 247 °C and boils at 248 °C [2], and NbCl3, which is stable up to ~1000 °C. The 400 °C threshold represents a critical process window; above this temperature, NbCl4 is no longer present as a single phase.

Thermal decomposition Chemical vapor deposition High-temperature synthesis

Redox Behavior: NbCl5/NbCl4 Reduction Potential vs. Nb(V)/Nb(IV) Couple in Melts

The NbCl5-NbCl4 redox couple has been characterized electrochemically. In acetonitrile solution, NbCl5 acts as a strong oxidizing agent and is readily reduced to Nb(IV) by base metals such as aluminum [1]. In molten chloride melts, the Nb(V)/Nb(IV) couple exhibits reversible behavior with standard rate constants of charge transfer (ks) measurable under specific conditions, though the process is reversible even at high scan rates (2.0 V s⁻¹) in some melts [2]. This contrasts with the irreversible behavior of some other transition metal couples.

Electrochemistry Redox chemistry Molten salt synthesis

Synthetic Utility: Reductive Coupling of Imines and Nitriles Using NbCl4(THF)2 vs. Other Reducing Agents

NbCl4(THF)2 is an effective reagent for the reductive coupling of imines and nitriles to yield vicinal diamines [1]. This reactivity is specific to the Nb(IV) oxidation state; NbCl5 does not promote this transformation. While other reducing agents (e.g., SmI2, TiCl3) can achieve similar couplings, NbCl4(THF)2 offers a distinct selectivity profile and is compatible with N-silylimine substrates [2].

Organic synthesis Reductive coupling C-C bond formation

Structural Differentiation: Nb-Nb Bonding and Chain Polymer Motif in NbCl4 vs. Molecular NbCl5 and NbCl3

Solid NbCl4 adopts a chain polymer structure consisting of edge-sharing NbCl6 octahedra with alternating short (302.9 pm) and long (379.4 pm) Nb-Nb distances [1]. This results in a diamagnetic ground state due to Nb-Nb bonding. In contrast, NbCl5 is a dimeric molecular solid (Nb2Cl10) [2], and NbCl3 exhibits a layer structure [3]. The chain motif and specific bond lengths directly influence the compound's magnetic and electronic properties, as well as its reactivity towards ligands.

Crystal structure X-ray diffraction Coordination chemistry

Validated Application Scenarios for Niobium Chloride (NbCl4) Based on Quantitative Differentiation


Preparation of Vicinal Diamines via Reductive Coupling of Imines

Niobium chloride (NbCl4), specifically as its THF adduct NbCl4(THF)2, is a proven reagent for the reductive coupling of N-silylimines to yield enantiopure 1,2-diphenyl-1,2-ethanediamine analogues [1]. This application leverages the unique reducing power of Nb(IV), which is absent in Nb(V) chlorides. The diamagnetic nature of solid NbCl4 (Section 3, Evidence Item 1) does not directly impact this solution-phase reaction, but the precursor's defined oxidation state is critical.

Low-Pressure Chemical Vapor Deposition (LPCVD) of Niobium Dichalcogenide Thin Films

Niobium tetrachloride complexes with thio- and seleno-ethers have been investigated as potential single-source precursors for the LPCVD of transition metal dichalcogenide thin films [2]. The thermal decomposition threshold of 400 °C for pure NbCl4 (Section 3, Evidence Item 2) is a key parameter for designing CVD processes; above this temperature, disproportionation yields NbCl5 and NbCl3, which would contaminate the film. Using NbCl4-derived complexes allows for lower-temperature deposition of pure phases.

Synthesis of Niobium(IV) Coordination Complexes for Magnetic and Electronic Studies

NbCl4 serves as a versatile starting material for preparing eight-coordinate complexes with diphosphine ligands, such as [NbCl4(diphosphine)2] [3]. The paramagnetism of these complexes (Section 3, Evidence Item 1) contrasts with the diamagnetic solid, enabling studies of d¹ electron configuration and spin-orbit coupling effects. The well-defined Nb(IV) oxidation state and the ease of ligand substitution from NbCl4·3CH3CN [4] make it a superior precursor compared to NbCl5 or NbCl3 for this class of compounds.

Molten Salt Electrolysis for Niobium Metal Production

The reversible Nb(V)/Nb(IV) redox couple in chloride melts (Section 3, Evidence Item 3) is fundamental to the electrodeposition of niobium metal. NbCl4, either generated in situ or added directly, provides a stable intermediate oxidation state that enables controlled electroreduction to metallic niobium [5]. The reversible behavior at high scan rates ensures that electrodeposition can be performed efficiently without kinetic limitations associated with irreversible couples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niobium chloride (NbCl4)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.